molecular formula C20H26N2O2S B6131762 2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6131762
M. Wt: 358.5 g/mol
InChI Key: GTVRJKVJGTVFLT-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

2-(1-benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-24-12-11-22-9-4-7-20(19(22)23)8-10-21(15-20)14-17-13-16-5-2-3-6-18(16)25-17/h2-3,5-6,13H,4,7-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVRJKVJGTVFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize yield and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-Benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as a kinase inhibitor, particularly against RIPK1, highlights its therapeutic promise .

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